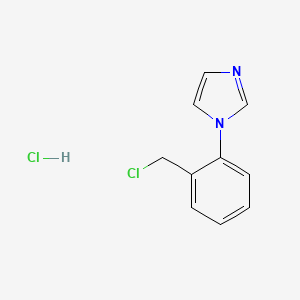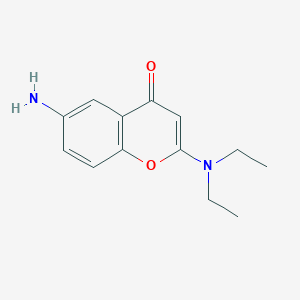
3-methylnaphthalene-1,2-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnaphthalene-1,2-dicarboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, featuring two carboxylic acid groups at the 1 and 2 positions and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylnaphthalene-1,2-dicarboxylic acid typically involves the acylation of 2-methylnaphthalene followed by oxidation. One common method includes the use of acid-modified Hβ molecular sieves as catalysts for the acylation process. The reaction conditions often involve a solvent such as sulfolane, with the optimal conditions being a citric acid concentration of 0.3 mol/L, a modification time of 48 hours, and calcination at 550°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.
Scientific Research Applications
3-Methylnaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylnaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring and methyl group can also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
3-Methylnaphthalene-1,2-dicarboxylic acid can be compared to other dicarboxylic acids, such as:
Phthalic acid: Similar structure but lacks the methyl group.
Succinic acid: Shorter carbon chain and different reactivity.
Adipic acid: Used in the production of nylon and has a longer carbon chain.
Properties
CAS No. |
83536-61-2 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-methylnaphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-7-6-8-4-2-3-5-9(8)11(13(16)17)10(7)12(14)15/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
IGPBLYQSLGWUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)






![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)



